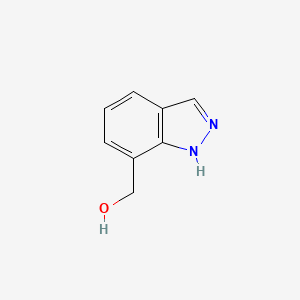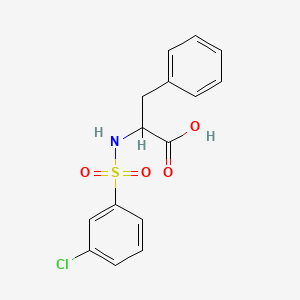
(1H-吲唑-7-YL)甲醇
概述
描述
(1H-Indazol-7-YL)methanol is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol . It is also known by other names such as 7-(Hydroxymethyl)-1H-indazole and 1H-Indazol-7-ylmethanol . This compound is characterized by the presence of an indazole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The hydroxymethyl group attached to the 7th position of the indazole ring gives this compound its unique properties.
科学研究应用
(1H-Indazol-7-YL)methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in the design of new therapeutic agents.
作用机制
Target of Action
Indazole-containing compounds have been known to target a variety of enzymes and receptors, including hiv protease, serotonin receptors, aldol reductase, and acetylcholinesterase . These targets play crucial roles in various biological processes, such as viral replication, neurotransmission, glucose metabolism, and nerve signal transmission.
Mode of Action
Indazole derivatives have been reported to inhibit, regulate, and/or modulate their targets, leading to changes in the biological processes they are involved in . For instance, they can inhibit enzyme activity, modulate receptor signaling, or interfere with protein-protein interactions.
Biochemical Pathways
These could include pathways related to viral replication, neurotransmission, glucose metabolism, and nerve signal transmission .
Pharmacokinetics
Indazole is known to be a highly soluble compound , which suggests that (1H-Indazol-7-YL)methanol might also have good solubility, potentially leading to good bioavailability.
Result of Action
Based on the known effects of indazole derivatives, it can be speculated that (1h-indazol-7-yl)methanol might have potential therapeutic effects, such as antiviral, antidepressant, anti-inflammatory, and antibacterial activities .
Action Environment
For instance, the solubility of indazole derivatives can be influenced by the polarity of the solvent , which could in turn affect the bioavailability and efficacy of (1H-Indazol-7-YL)methanol.
生化分析
Biochemical Properties
(1H-Indazol-7-YL)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to act as an organic catalyst in acid-base catalysis, redox reactions, and carbon-carbon bond formation reactions . The compound interacts with enzymes such as cyclooxygenase-2 (COX-2), where it inhibits the production of inflammatory mediators like prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) . These interactions highlight the compound’s potential in modulating inflammatory responses and other biochemical pathways.
Cellular Effects
(1H-Indazol-7-YL)methanol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to exert anti-inflammatory effects by inhibiting the production of inflammatory mediators in osteoarthritis cartilage . Additionally, it affects cell function by modulating the activity of enzymes involved in metabolic pathways, thereby influencing cellular metabolism. The impact on gene expression includes the regulation of genes associated with inflammation and cell proliferation, making (1H-Indazol-7-YL)methanol a potential therapeutic agent for inflammatory and proliferative diseases.
Molecular Mechanism
The molecular mechanism of (1H-Indazol-7-YL)methanol involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of COX-2, inhibiting its activity and reducing the production of inflammatory mediators . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions with the enzyme’s active site. Additionally, (1H-Indazol-7-YL)methanol modulates gene expression by interacting with transcription factors and signaling pathways involved in inflammation and cell proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1H-Indazol-7-YL)methanol have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that (1H-Indazol-7-YL)methanol remains stable under controlled conditions, maintaining its biological activity over extended periods
Dosage Effects in Animal Models
The effects of (1H-Indazol-7-YL)methanol vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity. These findings highlight the importance of dosage optimization in the therapeutic application of (1H-Indazol-7-YL)methanol.
Metabolic Pathways
(1H-Indazol-7-YL)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of enzymes involved in the metabolism of arachidonic acid, leading to the production of anti-inflammatory mediators . Additionally, (1H-Indazol-7-YL)methanol affects the levels of metabolites associated with inflammation and cellular proliferation, further highlighting its role in modulating metabolic pathways.
Transport and Distribution
The transport and distribution of (1H-Indazol-7-YL)methanol within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, (1H-Indazol-7-YL)methanol interacts with binding proteins that facilitate its localization and accumulation in specific cellular compartments. These interactions are crucial for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of (1H-Indazol-7-YL)methanol is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm and nucleus, where it exerts its effects on gene expression and enzyme activity . The localization of (1H-Indazol-7-YL)methanol in these compartments is essential for its role in modulating cellular processes and therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Indazol-7-YL)methanol typically involves the reaction of indazole with formaldehyde under basic conditions. The reaction proceeds through the formation of a hydroxymethyl intermediate, which is then isolated and purified to obtain the final product . The reaction conditions usually involve the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of (1H-Indazol-7-YL)methanol can be scaled up by using larger quantities of reactants and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
(1H-Indazol-7-YL)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding indazole derivative with a reduced hydroxymethyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of indazole-7-carboxylic acid or indazole-7-carbaldehyde.
Reduction: Formation of 7-methylindazole.
Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
1H-Indazole: Lacks the hydroxymethyl group and has different chemical and biological properties.
7-Methyl-1H-indazole: Similar structure but with a methyl group instead of a hydroxymethyl group.
1H-Indazole-7-carboxylic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness
(1H-Indazol-7-YL)methanol is unique due to the presence of the hydroxymethyl group at the 7th position of the indazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
1H-indazol-7-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-7-3-1-2-6-4-9-10-8(6)7/h1-4,11H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFSPQVWOQHSMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CO)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657124 | |
| Record name | (1H-Indazol-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092961-09-5 | |
| Record name | 1H-Indazole-7-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092961-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1H-Indazol-7-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indazol-7-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol](/img/structure/B1386677.png)
![(5-Oxo-2,3,5,6,7,8-hexahydrocyclopenta[d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386679.png)



![3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol](/img/structure/B1386687.png)


![3-Ethyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonane](/img/structure/B1386690.png)




